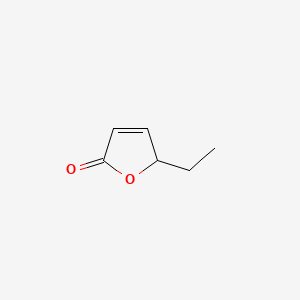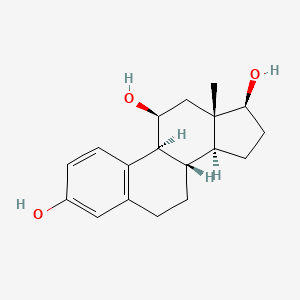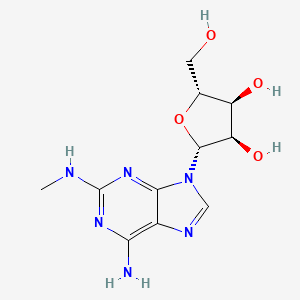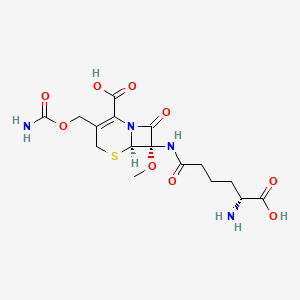
2-deoxy-5-O-phosphono-D-erythro-pentose
Description
“2-deoxy-5-O-phosphono-D-erythro-pentose” is a chemical compound with the molecular formula C5H9O7P . It is also known by other names such as D-Ribose, 2-deoxy-; D-2-Deoxyribose; Deoxyribose; Ribose, 2-deoxy-, D-; Thyminose; 2-Deoxy-D-erythro-pentose; 2-Deoxy-D-ribose; D-2-Desoxyribose .
Molecular Structure Analysis
The molecular weight of this compound is 134.1305 . The structure of this compound is available as a 2D Mol file or as a computed 3D SD file .properties
IUPAC Name |
[(2R,3S)-2,3-dihydroxy-5-oxopentyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O7P/c6-2-1-4(7)5(8)3-12-13(9,10)11/h2,4-5,7-8H,1,3H2,(H2,9,10,11)/t4-,5+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQNUOMIEBHXQG-CRCLSJGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=O)C(C(COP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C=O)[C@@H]([C@@H](COP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00227659 | |
| Record name | 2-Deoxyribose 5-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00227659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-deoxy-5-O-phosphono-D-erythro-pentose | |
CAS RN |
7685-50-9 | |
| Record name | 2-Deoxyribose 5-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007685509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Deoxyribose 5-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00227659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the synthesis of 2-deoxy-D-erythro-pentose 5-(dihydrogen phosphate) from glucometasaccharinic acid 6-phosphate?
A1: While attempting to synthesize 2-deoxy-D-erythro-pentose 5-(dihydrogen phosphate) via Ruff degradation of glucometasaccharinic acid 6-phosphate, researchers unexpectedly discovered that the resulting product was not solely the desired 5-phosphate. Instead, it was a mixture primarily consisting of 2-deoxy-D-erythro-pentose 4-phosphate and 2-deoxy-D-erythro-pentose 5-phosphate in a 4:1 ratio []. This finding highlights the potential for unexpected phosphate group migration during this specific synthesis pathway.
Q2: How does 2-deoxy-D-erythro-pentose 4-phosphate differ from its 5-phosphate counterpart in the Dische's diphenylamine test?
A2: Interestingly, 2-deoxy-D-erythro-pentose 4-phosphate exhibits different colorimetric behavior compared to the 5-phosphate isomer in Dische's diphenylamine test []. Under standard test conditions, the 4-phosphate derivative generates only 60% of the color intensity produced by the free deoxy-pentose, while the 5-phosphate derivative demonstrates comparable color development to the free sugar. This distinction could be valuable for differentiating between these two phosphate esters.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxo-1-pyridinyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B1213679.png)



![4-tert-Butylcalix[8]arene](/img/structure/B1213687.png)




